N-(3-Hydroxybutyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride
Overview
Description
This compound is a derivative of pyridine and pyrazole, both of which are aromatic heterocyclic compounds. Pyridine derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . The presence of a carboxamide moiety in such derivatives can cause hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as indole 2 and 3-carboxamides have been synthesized using various strategies . For instance, a series of novel 1,3-disubstituted pyrazolo[3,4-b]pyridine-3-carboxamide derivatives have been prepared by introducing the 3-carboxamide moiety using palladium-catalyzed aminocarbonylation methodology .Molecular Structure Analysis
The molecular structure of this compound would likely involve a pyridine ring fused with a pyrazole ring, with a carboxamide group attached. The nitrogen atoms on its pyridine rings can donate their electron lone pairs to metal cations, allowing it to act as a ligand in coordination polymers .Scientific Research Applications
Synthesis of Novel Heterocyclic Compounds
Research has focused on synthesizing novel fused heterobicycles, such as substituted pyrazolo[4,3-c]pyridine-3-ols, through condensation reactions involving arylaldehydes, ammonium formate, and acetoacetanilide. These synthesized compounds, including 4,5,6,7-tetrahydro-4,6-diphenyl-2H-pyrazolo[4,3-c]pyridine-3-ols and their derivatives, have been explored for their potential applications in various fields, such as organic synthesis and medicinal chemistry (Karthikeyan, Vijayakumar, & Sarveswari, 2014).
Antimicrobial and Antifungal Activities
Derivatives of the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine scaffold, such as 3-phenyl variants, have been synthesized and evaluated for their antimicrobial properties. Specifically, these compounds have been tested for their inhibitory effects on Mycobacterium tuberculosis pantothenate synthetase, showing significant in vitro activity against MTB and non-cytotoxicity against specific cell lines. Such findings highlight the potential of these compounds in developing novel antimicrobial agents (Samala et al., 2013).
Cytotoxicity Studies for Cancer Research
The synthesis of novel heterocyclic compounds containing pyrazolo[4,3-c]pyridine moieties has also been directed towards evaluating their cytotoxic effects. For instance, certain 5-amino-N-(2,2-dialkoxyethyl)pyrazole-4-carboxamides derivatives have been synthesized and assessed for their cytotoxicity against specific cancer cell lines, contributing to the search for new anticancer agents (Bol’but, Kemskii, & Vovk, 2014).
Exploration of New Synthetic Pathways
The field has also explored innovative synthetic pathways to access complex pyrazolo[4,3-c]pyridine derivatives. For example, the use of palladium-catalyzed aminocarbonylation has been investigated to introduce carboxamide moieties into the pyrazolo[4,3-b]pyridine scaffold, showcasing a method that could be applied broadly in medicinal chemistry for the functionalization of heterocyclic compounds (Keating & Alam, 2021).
Future Directions
The future directions for research on this compound could involve further investigation into its synthesis, properties, and potential applications. Given the interest in pyridine and pyrazole derivatives in the field of pharmaceuticals, this compound could potentially be of interest for drug development .
Properties
IUPAC Name |
N-(3-hydroxybutyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2.ClH/c1-7(16)2-5-13-11(17)10-8-6-12-4-3-9(8)14-15-10;/h7,12,16H,2-6H2,1H3,(H,13,17)(H,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYVVYFILKDWTKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCNC(=O)C1=NNC2=C1CNCC2)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.